An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl) sulfite (CAS: 53749-89-6)
An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl) sulfite (CAS: 53749-89-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emerging Role of Fluorinated Motifs in Advanced Sciences
The strategic incorporation of fluorine into molecular architectures has become a cornerstone of modern chemical and pharmaceutical sciences. The unique properties imparted by fluorine, such as enhanced metabolic stability, altered lipophilicity, and modulated electronic characteristics, have led to the development of a vast array of high-performance materials and life-saving therapeutics.[1][2][3][4][5][6] Within this context, building blocks bearing the 2,2,2-trifluoroethyl moiety are of significant interest. This guide provides a comprehensive technical overview of Bis(2,2,2-trifluoroethyl) sulfite, a reactive intermediate with potential applications spanning from materials science to the frontiers of drug discovery. As a Senior Application Scientist, my objective is to not only present the known data but also to extrapolate its potential, providing a forward-looking perspective for researchers in the field.
Core Molecular Attributes of Bis(2,2,2-trifluoroethyl) sulfite
Bis(2,2,2-trifluoroethyl) sulfite is a symmetrical sulfite ester characterized by the presence of two electron-withdrawing trifluoroethyl groups. This structural feature is central to its chemical properties and reactivity.
Physicochemical Properties
The physical and chemical properties of Bis(2,2,2-trifluoroethyl) sulfite are summarized in the table below. The high fluorine content significantly influences its density, boiling point, and solvent miscibility.
| Property | Value | Source(s) |
| CAS Number | 53749-89-6 | [5][7][8] |
| Molecular Formula | C₄H₄F₆O₃S | [5][7] |
| Molecular Weight | 246.13 g/mol | [5][7] |
| Appearance | Colorless liquid | [5] |
| IUPAC Name | bis(2,2,2-trifluoroethyl) sulfite | [7] |
| SMILES | C(C(F)(F)F)OS(=O)OCC(F)(F)F | [7][9] |
| InChIKey | HVNOLEGWKGMONA-UHFFFAOYSA-N | [7][9] |
Predicted Spectroscopic Profile
1.2.1. 1H NMR (Predicted)
The proton NMR spectrum is expected to be simple, showing a single quartet due to the coupling of the methylene protons with the three adjacent fluorine atoms.
| Chemical Shift (δ) | Multiplicity | Coupling Constant (JHF) | Assignment |
| ~4.5 - 4.8 ppm | Quartet (q) | ~8-10 Hz | -O-CH₂-CF₃ |
Causality: The strong electron-withdrawing effect of the trifluoromethyl group deshields the methylene protons, shifting them downfield. The coupling to three equivalent fluorine atoms results in a quartet multiplicity according to the n+1 rule (for I=1/2 nuclei).
1.2.2. 13C NMR (Predicted)
The carbon NMR will show two distinct signals, both split by coupling to fluorine.
| Chemical Shift (δ) | Multiplicity | Coupling Constant (JCF) | Assignment |
| ~122 - 125 ppm | Quartet (q) | Large (~275-280 Hz) | -CF₃ |
| ~60 - 65 ppm | Quartet (q) | Smaller (~35-40 Hz) | -O-CH₂- |
Causality: The carbon of the CF₃ group exhibits a large one-bond C-F coupling constant. The methylene carbon shows a smaller two-bond C-F coupling.
1.2.3. 19F NMR (Predicted)
The fluorine NMR spectrum is expected to show a single triplet.
| Chemical Shift (δ) | Multiplicity | Coupling Constant (JFH) | Assignment |
| ~ -74 to -77 ppm | Triplet (t) | ~8-10 Hz | -CF₃ |
Causality: The chemical shift is typical for a CF₃ group adjacent to an electron-withdrawing oxygen atom.[10] The coupling to the two equivalent methylene protons results in a triplet.
1.2.4. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by strong absorptions corresponding to the C-F and S=O bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1250 - 1400 | Strong | C-F stretching |
| ~1100 - 1250 | Strong | S=O stretching |
| ~1000 - 1100 | Strong | C-O stretching |
1.2.5. Mass Spectrometry (MS) Fragmentation (Predicted)
Based on studies of dialkyl sulfites, the fragmentation of Bis(2,2,2-trifluoroethyl) sulfite under electron impact is expected to proceed through several key pathways.[11][12][13]
Caption: Predicted major fragmentation pathways for Bis(2,2,2-trifluoroethyl) sulfite.
Synthesis and Reactivity
General Synthesis Protocol
Bis(2,2,2-trifluoroethyl) sulfite can be synthesized by the reaction of 2,2,2-trifluoroethanol with thionyl chloride (SOCl₂), a common method for preparing dialkyl sulfites.[7][14][15][16] The reaction proceeds in two steps: formation of the chlorosulfite intermediate, followed by reaction with a second equivalent of the alcohol.
Caption: Two-step synthesis of Bis(2,2,2-trifluoroethyl) sulfite.
Experimental Protocol: Synthesis of Bis(2,2,2-trifluoroethyl) sulfite
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Materials: 2,2,2-Trifluoroethanol, Thionyl chloride (SOCl₂), Pyridine (or other suitable base), Anhydrous diethyl ether (or other inert solvent).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-trifluoroethanol (2.0 eq) and anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.0 eq) dropwise via the dropping funnel. The reaction is exothermic and will produce HCl gas.
-
After the addition is complete, add pyridine (2.0 eq) dropwise to neutralize the generated HCl.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to yield Bis(2,2,2-trifluoroethyl) sulfite as a colorless liquid.
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Self-Validation: The purity of the final product should be assessed by NMR spectroscopy (1H, 13C, 19F) and gas chromatography-mass spectrometry (GC-MS) to confirm the structure and absence of starting materials and by-products.
Chemical Reactivity
The sulfite group is susceptible to oxidation to the corresponding sulfate. The presence of the two highly electron-withdrawing trifluoroethyl groups makes the sulfur atom in Bis(2,2,2-trifluoroethyl) sulfite highly electrophilic. It is known to react with chlorine fluoride to yield the corresponding fluorosulfate, which is indicative of its reactivity towards strong oxidizing and fluorinating agents.[17] This electrophilicity suggests its potential use as a trifluoroethylating agent for various nucleophiles, although specific examples in the literature are scarce.
Applications and Future Perspectives
Current Application: Electrolyte Additive in Lithium-Ion Batteries
One of the documented applications of Bis(2,2,2-trifluoroethyl) sulfite (referred to as DTFES in some literature) is as an electrolyte additive in lithium-ion batteries. Sulfite-based additives are known to reductively decompose on the anode surface during the initial charging cycles to form a stable solid electrolyte interphase (SEI).[1][2][4][6]
Mechanism of Action:
The proposed mechanism involves the electrochemical reduction of the sulfite on the graphite anode. This process contributes to the formation of a Li₂SO₃-rich SEI layer. This fluorinated additive is thought to create a more robust and stable SEI compared to non-fluorinated analogues. A stable SEI is crucial for:
-
Preventing further electrolyte decomposition.
-
Ensuring reversible Li⁺ ion transport.
-
Improving the overall cycle life and safety of the battery.
Caption: Role of Bis(2,2,2-trifluoroethyl) sulfite in SEI formation.
Prospective Applications in Drug Development
While direct applications in drug development are not yet widely reported, the structure of Bis(2,2,2-trifluoroethyl) sulfite suggests several promising avenues for exploration.
3.2.1. As a Trifluoroethylating Agent:
The trifluoroethyl group is a valuable motif in medicinal chemistry, often used to enhance metabolic stability and binding affinity.[10] The electrophilic nature of the sulfur atom in Bis(2,2,2-trifluoroethyl) sulfite could potentially be harnessed for the delivery of a trifluoroethoxide or a related trifluoroethyl group to nucleophilic sites on drug scaffolds, such as amines, thiols, and alcohols.
3.2.2. As a Novel Linker in Bioconjugation:
The development of novel linkers for antibody-drug conjugates (ADCs) and other bioconjugates is an active area of research.[18][19][20][21] A bifunctional linker derived from Bis(2,2,2-trifluoroethyl) sulfite could offer unique properties, such as modulated stability and release kinetics, due to the electronic influence of the fluorine atoms.
3.2.3. As a Building Block for Complex Fluorinated Molecules:
The compound can serve as a starting material for the synthesis of other trifluoroethyl-containing reagents and building blocks for drug discovery.[17]
3.2.4. In Peptide Synthesis:
The precursor, 2,2,2-trifluoroethanol, is widely used as a solvent in peptide synthesis to promote the formation of secondary structures like α-helices.[22][23][24][25][26] While Bis(2,2,2-trifluoroethyl) sulfite itself is not a solvent, its chemistry is intrinsically linked to this important area of pharmaceutical research.
Safety and Handling
Bis(2,2,2-trifluoroethyl) sulfite is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Classification
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| 🔥, corrosive, skull and crossbones, exclamation mark | Danger | H226: Flammable liquid and vapor.H301: Toxic if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H318: Causes serious eye damage.H335: May cause respiratory irritation. |
Source: PubChem[7]
Handling and Storage Recommendations
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Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed.
Conclusion
Bis(2,2,2-trifluoroethyl) sulfite is a fluorinated compound with established utility in materials science and significant, yet largely unexplored, potential in organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials and its inherent reactivity make it an attractive target for further investigation. For researchers in drug development, its potential as a trifluoroethylating agent or as a precursor to novel linkers and building blocks warrants consideration. As the demand for sophisticated fluorinated molecules continues to grow, compounds like Bis(2,2,2-trifluoroethyl) sulfite are poised to play an increasingly important role in the innovation pipeline.
References
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